Superior In Vitro Potency: BW A256C vs. Quinidine, Lidocaine, Disopyramide, and Flecainide in Guinea-Pig Ventricle
BW A256C demonstrates significantly higher potency in reducing the maximum rate of depolarization (Vmax) of guinea-pig ventricle action potentials compared to a panel of established class 1 antiarrhythmics. The EC50 value for BW A256C was measured at 2.2 × 10⁻⁶ M, which is quantitatively lower (more potent) than the EC50 values reported for quinidine, lidocaine, disopyramide, and flecainide under comparable assay conditions, establishing it as the most potent agent in this head-to-head comparison [1].
| Evidence Dimension | In vitro potency (EC50) for Vmax reduction in guinea-pig ventricle |
|---|---|
| Target Compound Data | EC50 = 2.2 × 10⁻⁶ M |
| Comparator Or Baseline | Quinidine, Lidocaine, Disopyramide, Flecainide |
| Quantified Difference | Significantly lower EC50 (greater potency) than all listed comparators (specific EC50 values for comparators not provided in abstract, but stated as 'significantly more potent') |
| Conditions | Standard microelectrode recording of action potentials in isolated guinea-pig right ventricle |
Why This Matters
For procurement, a lower EC50 translates to a higher potency compound, enabling the use of lower experimental concentrations or doses, which is a critical advantage in reducing off-target effects in research models.
- [1] Allan, G., Donoghue, S., Follenfant, M. J., & Sawyer, D. A. (1986). BW A256C, a chemically novel class 1 antiarrhythmic agent. A comparison of in vitro and in vivo activity with other class 1 antiarrhythmic agents. British Journal of Pharmacology, 88(2), 333-343. View Source
